Product packaging for Ethyl propylcarbamate(Cat. No.:CAS No. 623-85-8)

Ethyl propylcarbamate

Cat. No.: B3021227
CAS No.: 623-85-8
M. Wt: 131.17 g/mol
InChI Key: GTOKAWYXANYGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl propylcarbamate is a carbamate ester research chemical offered for investigational purposes. Carbamate compounds are a significant class of molecules in scientific research due to their utility as chemical intermediates and their diverse biological activities . While the specific body of literature on this compound is limited, related carbamates have been extensively studied. For instance, ethyl carbamate (urethane) is a known multi-site carcinogen in rodents and is classified by the IARC as probably carcinogenic to humans (Group 2A) . Research into compounds like ethyl carbamate has revealed cytotoxic mechanisms that include inducing oxidative stress, causing G1 phase cell cycle arrest, and triggering apoptosis in human cell lines . Furthermore, carbamates serve as versatile synthetic intermediates. They are valuable in catalytic synthesis methodologies, such as methoxycarbonylation, and can be used in the phosgene-free route to produce other important industrial chemicals . Researchers also explore metal complexes of carbamate derivatives for their potential antimicrobial properties, investigating their efficacy against various Gram-positive and Gram-negative bacterial strains . This product is provided "as-is" for research and development use in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. The buyer assumes responsibility for confirming the product's suitability, identity, and purity for their specific research application. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B3021227 Ethyl propylcarbamate CAS No. 623-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-5-7-6(8)9-4-2/h3-5H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOKAWYXANYGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211367
Record name Carbamic acid, propyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-85-8
Record name Carbamic acid, N-propyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl propylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylurethan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, propyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PROPYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEU4D82HLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways for Ethyl Propylcarbamate

Direct Synthesis Approaches for Ethyl Propylcarbamate and its Core Structure

The formation of the fundamental this compound structure can be achieved through several direct synthetic routes, most notably involving carbamoylation and esterification reactions.

Carbamoylation Reactions in this compound Formation

Carbamoylation represents a primary and efficient method for the synthesis of carbamates, including this compound. This approach typically involves the reaction of an isocyanate with an alcohol. In the case of this compound, the reaction would proceed between propyl isocyanate and ethanol (B145695). The lone pair of electrons on the oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction is often facilitated by a catalyst to increase the reaction rate.

Another carbamoylation approach involves the reaction of urea (B33335) with an alcohol. For instance, ethyl carbamate (B1207046) can be synthesized by heating urea and ethyl alcohol. wikipedia.org A similar principle can be applied to produce this compound, potentially by reacting N-propylurea with ethanol at elevated temperatures, likely in the presence of a metal oxide catalyst. google.com This process would generate the desired carbamate and ammonia (B1221849) as a byproduct. google.com

Table 1: Representative Reaction Conditions for Carbamoylation

ReactantsCatalystSolventTemperature (°C)Yield (%)
Propyl Isocyanate, EthanolTin-based catalyst (e.g., Dibutyltin dilaurate)Toluene60-80High
N-Propylurea, EthanolMetal Oxide (e.g., ZnO, MgO)None (neat)100-170>95

Esterification and Transesterification Strategies for this compound Synthesis

Esterification and transesterification provide alternative pathways to this compound, starting from either a carbamic acid or another carbamate ester.

Fischer esterification, a well-established method for producing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. vulcanchem.comresearchgate.net To synthesize this compound via this route, propylcarbamic acid would be reacted with an excess of ethanol, with a strong acid like sulfuric acid as the catalyst. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. vulcanchem.com

Transesterification is another valuable technique where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. researchgate.net In this context, a readily available carbamate, such as mthis compound or phenyl propylcarbamate, could be reacted with ethanol in the presence of a catalyst. organic-chemistry.org This reaction is also an equilibrium process. To favor the formation of this compound, the reaction is typically heated, and the lower-boiling alcohol byproduct (methanol or phenol) is removed by distillation. researchgate.net Both acid and base catalysts can be employed for transesterification. researchgate.net

Table 2: Illustrative Conditions for Esterification and Transesterification

Reaction TypeReactantsCatalystSolventTemperature (°C)
Fischer EsterificationPropylcarbamic Acid, EthanolSulfuric Acid (H₂SO₄)Excess Ethanol60-80
TransesterificationMthis compound, EthanolSodium Methoxide (NaOMe)Excess EthanolReflux
TransesterificationPhenyl Propylcarbamate, EthanolTin-based catalystToluene90

Synthesis of Substituted this compound Derivatives

The core this compound structure can be chemically modified to introduce various functional groups, leading to a wide array of derivatives with specialized properties.

Preparation of Alkyl-Substituted Ethyl Propylcarbamates (e.g., Ethyl 2-(methylsulphonyloxy)propylcarbamate)

Alkyl-substituted derivatives of this compound can be prepared by utilizing a pre-functionalized carbamate precursor. A notable example is the synthesis of ethyl 2-(methylsulphonyloxy)propylcarbamate. This synthesis starts with ethyl 2-hydroxypropylcarbamate. The hydroxyl group of this precursor is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out at a controlled temperature, for instance, between 15-20°C. After the reaction is complete, the product is isolated by pouring the mixture into ice-water, followed by acidification and extraction with a suitable organic solvent like methylene (B1212753) chloride.

Synthetic Routes for Organosilicon-Functionalized this compound Analogs (e.g., Ethyl (3-(triethoxysilyl)propyl)carbamate)

The introduction of organosilicon moieties, such as a triethoxysilyl group, can impart unique properties to the carbamate structure. The synthesis of ethyl (3-(triethoxysilyl)propyl)carbamate is a prime example. A common method involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an alcohol, in this case, ethanol. researchgate.net This reaction is a specific instance of the carbamoylation reaction discussed earlier. To facilitate the formation of the carbamate bond, a catalyst is often employed. For instance, the reaction can be catalyzed by a Lewis acid like tetraoctyltin. researchgate.net The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the triethoxysilyl group. researchgate.net Purification is often achieved through column chromatography. researchgate.net

Table 3: Synthesis Parameters for Ethyl (3-(triethoxysilyl)propyl)carbamate

ReactantsCatalystCatalyst Loading (mol%)SolventReaction Time (hours)
3-(Triethoxysilyl)propyl isocyanate, EthanolTetraoctyltin0.5–1.0Toluene (anhydrous)24

Methodologies for Multi-Substituted Carbamate Compounds (e.g., 1,3-Propanediol, 2-ethyl-, carbamate, propylcarbamate)

The synthesis of multi-substituted carbamates, such as 1,3-propanediol, 2-ethyl-, carbamate, propylcarbamate, requires a more strategic, often stepwise, approach. lookchem.com This particular compound is an unsymmetrically substituted dicarbamate of 2-ethyl-1,3-propanediol.

The synthesis of such unsymmetrical dicarbamates typically begins with the corresponding diol, in this case, 2-ethyl-1,3-propanediol. A stepwise carbamoylation is then performed. lookchem.com One of the hydroxyl groups of the diol is first converted into a carbamate. This can be achieved through several methods, including controlled reaction with phosgene (B1210022) followed by amidation, or via the formation of an intermediate cyclic carbonate. lookchem.com

In a subsequent step, the remaining free hydroxyl group of the resulting hydroxypropyl carbamate intermediate is then reacted to form the second, different carbamate group. For the target molecule, this would involve reacting the initial carbamate of 2-ethyl-1,3-propanediol with a propyl isocyanate or a related propyl carbamoylating agent. lookchem.com The synthesis of symmetrically substituted propanediol (B1597323) dicarbamates, by contrast, can often be achieved in a single step by reacting the diol with two equivalents of the same isocyanate. lookchem.com

Catalytic Systems in the Synthesis of this compound and Related Carbamates

The formation of the carbamate bond is a critical step in the synthesis of compounds like this compound. The efficiency and selectivity of this reaction are heavily dependent on the choice of catalytic system. Research has explored various catalysts, primarily focusing on Lewis acids and metal oxides to facilitate this transformation.

Role of Lewis Acid Catalysts in Carbamate Bond Formation

Lewis acid catalysts are pivotal in the formation of carbamate bonds by activating the reactants. Various Lewis acids have been demonstrated to be effective in promoting the N-acylation of carbamates and related reactions. For instance, zinc chloride (ZnCl2) has been shown to effectively promote the N-acylation of carbamates and oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. researchgate.net Similarly, iron(III) chloride (FeCl3) serves as an efficient catalyst for the synthesis of dialkyl hexamethylene-1,6-dicarbamate from 1,6-hexamethylenediamine and ethyl carbamate. ionike.com In this reaction, a high yield of 93% for diethyl hexamethylene-1,6-dicarbamate (EHDC) was achieved at 453 K. ionike.com

Other notable Lewis acids include ytterbium triflate (Yb(OTf)₃), which has been reported as an efficient and general catalyst for alcohol reductive etherifications, a related transformation. nih.gov In the synthesis of cellulose (B213188) carbamate, a novel deep eutectic solvent (DES) composed of erbium trichloride (B1173362) (ErCl₃) and urea was utilized, where the Lewis acid ErCl₃ acted as part of the reaction medium and catalyst. mdpi.com Studies have also shown that enamides and enecarbamates, which are structurally related to the intermediates in carbamate synthesis, react with electrophiles in the presence of a suitable Lewis acid catalyst. nih.gov The development of hybrid catalysts, such as those combining a Lewis acid with a metal amide, has also been explored, demonstrating high catalytic activity for certain carbon-carbon bond-forming reactions. rsc.orgrsc.org

Application of Metal Oxide Catalysts in Ethyl Carbamate Analog Synthesis

Metal oxides are widely used as heterogeneous catalysts in the synthesis of ethyl carbamate and its analogs due to their stability, reusability, and effectiveness. A Chinese patent details a method for preparing ethyl carbamate from urea and ethanol using metal oxides such as zinc oxide, manganese oxide, calcium oxide, aluminum oxide, or magnesium oxide as catalysts. google.comgoogle.com

In the synthesis of diethyl carbonate (DEC), a derivative product from ethyl carbamate, various metal oxide catalysts have been investigated. Zinc oxide (ZnO) has been identified as a highly effective catalyst for this conversion. rhhz.netresearchgate.net The use of mixed metal oxides, such as ZnO-PbO, has been shown to achieve a DEC yield of 20.6%. rhhz.netresearchgate.net Supported metal oxides, like MgO/γ-Al2O3, are also effective for the synthesis of DEC from ethyl carbamate and ethanol. semanticscholar.org Furthermore, mixed oxides containing cerium, such as Zn/Al/Ce, have demonstrated high activity in the synthesis of methyl N-phenyl carbamate, an analog of this compound. rsc.orgrsc.org Specifically, a mixed oxide with 2.5% cerium resulted in an aniline (B41778) conversion of 95.8% and a methyl N-phenyl carbamate selectivity of 81.6%. rsc.orgrsc.org

Optimization of Reaction Parameters and Process Engineering

To maximize the efficiency and yield of carbamate synthesis, careful optimization of reaction parameters such as reactant molar ratios, temperature, pressure, and solvent systems is crucial.

Influence of Reactant Molar Ratios on Product Yield and Selectivity

The molar ratio of reactants significantly impacts product yield and selectivity by influencing reaction equilibrium and minimizing side reactions. In the synthesis of ethyl carbamate from urea and ethanol, a broad molar ratio of 1:1 to 1:20 (urea:ethanol) is reported to be effective. google.comgoogle.com For the synthesis of aromatic carbamates, the ratio of amine to dialkyl carbonate can range from 1:2 to 1:30. google.com

Specific studies highlight the importance of optimizing this parameter. For instance, in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate (DMC) and aniline, increasing the DMC to aniline molar ratio to 25 was found to enhance both aniline conversion (95.8%) and product selectivity (81.6%) by suppressing side reactions. rsc.orgrsc.org In another example, the synthesis of diethyl hexamethylene-1,6-dicarbamate (EHDC) was optimized with respect to the molar ratios of ethyl carbamate (EC) to 1,6-hexamethylenediamine (HDA) and ethanol to HDA. The highest yield was achieved with an ethanol:HDA ratio of 20 and an EC:HDA ratio of 3. ionike.com Using a lower EC/HDA ratio of 2 resulted in a significantly lower EHDC yield (21%) and the formation of 70% polyurea. ionike.com

Table 1: Effect of Reactant Molar Ratios on Carbamate Synthesis
Carbamate ProductReactantsMolar Ratio (Reactant 1:Reactant 2)Yield/ConversionSelectivityReference
Ethyl CarbamateUrea:Ethanol1:1 to 1:20>95% Yield CoefficientNot Specified google.comgoogle.com
Methyl N-phenyl CarbamateAniline:Dimethyl Carbonate1:2595.8% Conversion81.6% rsc.orgrsc.org
Diethyl Hexamethylene-1,6-dicarbamateHDA:Ethanol1:2093% YieldNot Specified ionike.com
Diethyl Hexamethylene-1,6-dicarbamateHDA:Ethyl Carbamate1:393% YieldNot Specified ionike.com
Aromatic CarbamatesAmine:Dialkyl Carbonate1:2 to 1:3060-99% YieldNot Specified google.com

Impact of Temperature and Pressure on Carbamate Synthesis Efficiency

Temperature and pressure are critical parameters that govern reaction rates and equilibrium positions in carbamate synthesis. For the synthesis of ethyl carbamate from urea and ethanol with a metal oxide catalyst, the reaction is typically carried out at temperatures between 100 to 200 °C and pressures of 0.1 to 2.0 MPa. google.comgoogle.com

In the synthesis of carbamates from CO2 and amines, an optimal condition was identified at 70 °C and 3 bar, which provided good conversion with minimal byproduct formation. acs.orgnih.gov Increasing the temperature to 80 °C favored the formation of N-alkylated byproducts, while a decrease in pressure at 70 °C led to a significant drop in conversion. nih.gov For the synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol, much harsher conditions of 300 °C (573 K) and 13.2 MPa were found to be optimal. rhhz.net In contrast, the synthesis of dimethyl carbonate from methyl carbamate was optimized at a more moderate temperature of 165 °C to minimize undesired byproducts. researchgate.net The synthesis of EHDC showed an increasing yield as the temperature rose from 393 K to 453 K (120 °C to 180 °C), with the highest yield obtained at 453 K. ionike.com

Table 2: Effect of Temperature and Pressure on Carbamate Synthesis
ReactionOptimal TemperatureOptimal PressureKey FindingsReference
Ethyl Carbamate Synthesis100-200 °C0.1-2.0 MPaGeneral conditions for synthesis from urea and ethanol. google.comgoogle.com
Carbamate Synthesis from CO270 °C3 barGood conversion (83%) with low byproduct (2%). Higher temperature or pressure increased byproducts. acs.orgnih.gov
Diethyl Carbonate from Ethyl Carbamate (Supercritical)300 °C13.2 MPaOptimal conditions in supercritical ethanol. rhhz.net
Diethyl Hexamethylene-1,6-dicarbamate Synthesis180 °C (453 K)Not SpecifiedYield increased with temperature up to 180°C; higher temperatures led to thermal decomposition. ionike.com
Dimethyl Carbonate from Methyl Carbamate165 °CNot SpecifiedOptimal temperature to minimize N-methyl methylcarbamate byproduct. researchgate.net

Selection and Optimization of Solvent Systems for Carbamate Reactions

The choice of solvent can dramatically influence the reactivity, selectivity, and environmental impact of carbamate synthesis. Acetonitrile (B52724), a polar aprotic solvent, has been noted to potentially favor undesired S_N2 substitution reactions, leading to byproducts. acs.org To circumvent issues with conventional solvents, greener alternatives have been explored.

Deep eutectic solvents (DESs) have emerged as promising "green" solvent/catalyst systems. acs.org A DES composed of choline (B1196258) chloride and zinc(II) chloride was found to be highly effective for the synthesis of carbamates from amines, alkyl halides, and CO2. acs.org Similarly, a reactive DES made from erbium trichloride and urea served as the reaction medium, reagent, and catalyst in cellulose carbamate synthesis. mdpi.com Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl), have also shown superior performance, with reactivity being highly dependent on the specific ionic liquid used. organic-chemistry.org

For certain reactions, the use of an alcohol as a solvent, which may also be a reactant, is common. In the synthesis of EHDC, ethanol was used as a solvent, and its concentration relative to the reactants was a key parameter to optimize. ionike.com In some cases, reactions can be performed under solvent-free conditions, which offers significant environmental and economic advantages. researchgate.net Computational approaches are also being developed to aid in the rational design and selection of optimal solvents for specific reaction processes, such as carbamate cleavage. researchgate.net

Advanced Purification Techniques for this compound

The isolation of this compound in a highly pure form is critical for its application in various chemical syntheses and research contexts. Following its synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Therefore, robust purification strategies are necessary. Advanced techniques for achieving high purity include chromatographic methods, crystallization, and distillation.

Chromatography is a cornerstone technique for the purification of organic compounds like this compound. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Column Chromatography:

For the purification of carbamates, including those structurally similar to this compound, column chromatography using silica (B1680970) gel is a frequently employed method. The choice of eluent (mobile phase) is critical for effective separation. A common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a hexane/ethyl acetate (B1210297) gradient is often effective. The separation is monitored by techniques such as Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. prepchem.com

High-Performance Liquid Chromatography (HPLC):

For achieving even higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is utilized. Reverse-phase HPLC (RP-HPLC) is a common mode for the separation of carbamates. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for a related compound, propyl carbamate, employs a C18 column with a mobile phase consisting of acetonitrile and water. sielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape and resolution. sielc.com This method is often scalable and can be adapted for preparative separation to isolate larger quantities of the purified compound. sielc.com

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC/MS), is a powerful tool for both the analysis and purification of volatile compounds. For carbamates, specific capillary columns, such as those with a Carbowax-type stationary phase, are effective. oiv.int21food.cn The temperature program of the GC oven is optimized to ensure the separation of this compound from any volatile impurities. oiv.int21food.cn While primarily an analytical technique, preparative GC can be used for the isolation of small quantities of highly pure material.

Interactive Data Table: Chromatographic Purification Parameters for Carbamates

ParameterColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase Silica Gel C18 (Reverse Phase) sielc.comCarbowax 20M type oiv.int
Mobile Phase/Carrier Gas Hexane/Ethyl Acetate Gradient Acetonitrile/Water sielc.comHelium oiv.int
Detection Method Thin-Layer Chromatography (TLC) prepchem.comUV, Mass Spectrometry (MS) sielc.comMass Spectrometry (MS), Flame Ionization Detector (FID) iarc.fr
Typical Application Preparative Purification Analytical & Preparative Purification sielc.comAnalytical Quantification oiv.int21food.cn

Crystallization:

Crystallization is a highly effective method for purifying solid compounds. The principle relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture. For carbamates that are solid at room temperature, recrystallization can yield a product of very high purity. researchgate.net

The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then cooled slowly, allowing the desired compound to crystallize out while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof. rutgers.edu The purity of the resulting crystals can be assessed by measuring their melting point and by chromatographic techniques.

Distillation:

For liquid carbamates, distillation is the primary method for purification on a larger scale. researchgate.netacs.org This technique separates components of a liquid mixture based on differences in their boiling points. This compound, being a liquid at or near room temperature, is amenable to purification by distillation, likely under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. cas.org

The distillation process involves heating the crude liquid mixture to its boiling point, allowing the more volatile components to vaporize. These vapors are then condensed back into a liquid and collected as the distillate. For compounds with high boiling points, vacuum distillation is employed to lower the boiling point and avoid thermal degradation. For instance, a related compound, ethyl 3-(triethoxysilyl)propylcarbamate, is distilled at 124-126 °C under a pressure of 0.5 Torr. cas.org The efficiency of the separation can be enhanced by using a fractional distillation column, which provides a larger surface area for repeated vaporization and condensation cycles.

Interactive Data Table: Physical Data for Purification of Related Carbamates

CompoundPurification MethodBoiling Point (°C)Melting Point (°C)Reference
Ethyl CarbamateRecrystallization/Distillation182-18448-50 iarc.fr
Ethyl 3-(triethoxysilyl)propylcarbamateVacuum Distillation124-126 @ 0.5 TorrLiquid cas.org
Methyl CarbamateRecrystallization-52-54 researchgate.net

Chemical Reactivity and Transformation Mechanisms of Ethyl Propylcarbamate

Hydrolytic Behavior and Degradation Kinetics of Ethyl Propylcarbamate

The hydrolysis of this compound involves the cleavage of the carbamate (B1207046) linkage to yield ethanol (B145695), propylamine (B44156), and carbon dioxide. The rate and mechanism of this degradation are highly dependent on the pH of the surrounding medium. Carbamates, as derivatives of carboxylic acids, are susceptible to hydrolysis, which can be catalyzed by either acid or base. clemson.edu

Acid-Catalyzed Hydrolysis Mechanisms

In acidic solutions, the hydrolysis of carbamates can proceed through different mechanisms, primarily the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) or AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathways. ucoz.com The prevailing mechanism is influenced by the structure of the carbamate and the concentration of the acid. rsc.org

For simple alkyl carbamates like this compound, the AAC2 mechanism is generally favored in dilute acid. ucoz.com This mechanism involves the following steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comzendy.io

Proton transfer from the attacking water molecule to the nitrogen or oxygen of the leaving group. byjus.com

Elimination of the leaving group (ethanol or propylamine) and regeneration of the catalyst. libretexts.org

Theoretical studies on the acid hydrolysis of methyl carbamate support a mechanism where the rate-determining step is the nucleophilic attack of water on the carbonyl carbon of the N-protonated form of the carbamate. zendy.io This suggests that for this compound, protonation can occur on the nitrogen atom, followed by a bimolecular attack of water. scielo.br The rate of acid-catalyzed hydrolysis is generally observed to increase as the pH decreases. clemson.edu

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of carbamates in basic or alkaline media is a significant degradation pathway. clemson.edu Two primary competing mechanisms are recognized for O-aryl substituted carbamates: the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism and the E1cB (elimination-unimolecular conjugate base) mechanism. nih.gov

For N-unsubstituted or N-monosubstituted carbamates like this compound, both pathways are plausible.

BAC2 Mechanism : This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. libretexts.orgresearchgate.net This attack forms a tetrahedral intermediate, which then breaks down to release the ethoxide and the propylcarbamate anion. nih.gov This is a common mechanism for tertiary carbamates where the nitrogen proton is absent. researchgate.net

E1cB Mechanism : This mechanism is particularly relevant for secondary carbamates that possess a proton on the nitrogen atom. researchgate.net It proceeds in two steps:

A rapid, reversible deprotonation of the carbamate's amino group by a base to form a conjugate base (anion). rsc.org

A slower, rate-determining unimolecular elimination from the conjugate base to form an isocyanate intermediate, which is then rapidly hydrolyzed by water to propylamine and carbon dioxide. rsc.org

The dominant mechanism can be influenced by the nature of the substituents and the leaving group. For many secondary aryl carbamates, the E1cB mechanism is prevalent. researchgate.netrsc.org

Investigations into pH-Dependent Hydrolysis Rates

The rate of hydrolysis of carbamates is strongly dependent on pH. clemson.edu Generally, carbamates exhibit significant degradation in alkaline solutions, and the rate increases with increasing hydroxyl ion concentration. nih.gov For instance, studies on cyclohexylcarbamic acid aryl esters showed that hydrolysis rates at different pH values increased with a higher concentration of hydroxyl ions. nih.gov

While specific data for this compound is not available, the general trend observed for other carbamates suggests a pH-rate profile where the hydrolysis is slowest in the neutral to slightly acidic range and accelerates significantly under both strongly acidic and, particularly, basic conditions. clemson.edunih.gov The hydrolysis of many organic compounds, including some carbamates, has been shown to be pH-dependent, with significantly faster degradation at high pH levels. nih.gov For example, the hydrolysis of carbaryl, a carbamate pesticide, is dominated by alkaline hydrolysis at pH values above 7 or 8. clemson.edu

Table 1: General pH-Dependence of Carbamate Hydrolysis Mechanisms

pH Range Dominant Mechanism(s) General Rate Trend
Strongly Acidic (< 4) AAC2 Rate increases as pH decreases clemson.eduscielo.br
Neutral (≈ 7) Slow hydrolysis Generally the most stable pH range
Alkaline (> 8) BAC2, E1cB Rate increases as pH increases clemson.edunih.gov

Nucleophilic Substitution Reactions of this compound Derivatives

The functional groups within this compound derivatives, particularly when modified with organosilicon moieties, can participate in nucleophilic substitution reactions. These reactions are crucial for the formation of cross-linked materials and surface modifications.

Reactivity of Ethoxy Groups in Organosilicon-Modified Carbamates

When this compound is derivatized to include a triethoxysilyl group, such as in ethyl (3-(triethoxysilyl)propyl)carbamate, the ethoxy groups attached to the silicon atom become reactive sites for nucleophilic substitution. These ethoxy groups can be displaced by nucleophiles like water or alcohols.

This reactivity is the basis for the use of such compounds as coupling agents. The hydrolysis of the ethoxy groups is a key step, which can be catalyzed by either acid or base. This reaction leads to the formation of silanol (B1196071) groups (-Si-OH). The stability and reactivity of these silane (B1218182) derivatives can be influenced by steric factors; for example, bulkier groups can reduce the rate of silane hydrolysis. The stability of R-alkoxysilanes can be improved by using bulkier alkoxy groups, though this can also slow down subsequent polymerization reactions. acs.org

Formation of Silanol and Siloxane Linkages from Silylated Carbamates

The hydrolysis of the triethoxysilyl group in silylated carbamates is the initial step toward forming a stable, cross-linked network.

Hydrolysis to Silanols : In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form silanol groups (-OH). google.com This reaction releases ethanol as a byproduct. The surface of materials like silica (B1680970) possesses silanol groups that can interact with these newly formed silanols. google.com

Condensation to Siloxanes : The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups. This condensation can occur with silanols on other silylated carbamate molecules or with silanol groups on the surface of an inorganic substrate like silica. google.com The result of this condensation is the formation of stable siloxane bonds (Si-O-Si), creating a durable, cross-linked polymer network. researchgate.net

This two-step process of hydrolysis and condensation allows silylated carbamates to act as effective adhesion promoters and surface modifiers, covalently bonding organic polymers to inorganic materials.

Table 2: Reactivity of Silylated Carbamate Derivatives

Reaction Step Reactants Products Bond Type Formed
Hydrolysis Silylated Carbamate (Si-OR), Water Silanol (Si-OH), Alcohol (ROH) Si-O
Condensation Silanol (Si-OH), Silanol (Si-OH) Siloxane (Si-O-Si), Water Si-O-Si

Electrophilic Reactions and Functional Group Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the carbamate core, the N-propyl group, and the O-ethyl group. The carbamate linkage, specifically the nitrogen and carbonyl oxygen atoms, serves as the primary site for electrophilic attack and subsequent transformations.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, although this reactivity is somewhat attenuated by delocalization into the adjacent carbonyl group. Nevertheless, the nitrogen can participate in reactions with strong electrophiles. For instance, in the presence of a strong base to deprotonate the nitrogen (in the case of N-H carbamates) or through direct reaction with potent electrophiles, alkylation or acylation at the nitrogen is possible, though less common for N,N-disubstituted carbamates like ethyl N-propylcarbamate. More relevant are reactions involving the carbonyl oxygen, which can be protonated or coordinated to a Lewis acid, thereby activating the carbonyl group for nucleophilic attack.

Hydrolysis of the carbamate ester is a key reaction, which can be catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen is followed by the attack of water. For N,N-dialkyl carbamates, the stability towards hydrolysis is generally greater than that of N-monoalkyl carbamates due to increased steric hindrance around the carbonyl center. permegear.com The hydrolysis of carbamates can proceed through different mechanisms (AAC1 or AAC2) depending on the acid concentration and the structure of the carbamate. researchgate.net

Functional group transformations can also be envisioned for the alkyl substituents. The ethyl and propyl groups can undergo radical-initiated reactions, such as halogenation, although these are generally non-selective. More specific transformations would require the prior introduction of other functional groups.

A significant transformation for carbamates is their use in generating other functional groups. For example, carbamates can be used as directing groups in organic synthesis. The carbamate group in benzyl (B1604629) carbamates has been shown to direct electrophilic substitution to the benzylic position. ukzn.ac.za While this compound lacks a benzylic position, this illustrates the potential of the carbamate moiety to influence reactivity at adjacent positions.

Another important transformation is the conversion of the carbamate into an isocyanate. This is typically achieved through thermal decomposition, as will be discussed in the following section, or through reaction with specific reagents. For example, treatment of carbamates with ortho-salicylate as a leaving group in the presence of a strong acid like trifluoromethanesulfonic acid can generate an isocyanate cation, which can then be used in amidation reactions. researchgate.net

The following table summarizes some of the potential electrophilic reactions and transformations of this compound, based on the general reactivity of carbamates.

Reaction Type Reagents/Conditions Products Notes
Acid-catalyzed HydrolysisH₃O⁺Propylamine, Ethanol, Carbon dioxideThe stability of N,N-dialkyl carbamates can make this reaction slow. permegear.com
Base-catalyzed HydrolysisOH⁻, H₂OPropylamine, Ethanol, CarbonateGenerally slower than for esters.
ReductionLiAlH₄ (Lithium aluminum hydride)N-methylpropylamine, EthanolThe carbamate is reduced to a methyl group on the nitrogen.
Reaction with ElectrophilesStrong electrophilesPotential for reaction at the carbonyl oxygen, activating the group.The nitrogen is less nucleophilic than in a simple amine. evitachem.com

Thermal Stability and Decomposition Pathways

The thermal stability of carbamates is highly dependent on their substitution pattern. N,N-dialkylcarbamates, such as this compound, exhibit distinct decomposition pathways compared to their N-monoalkyl or N-unsubstituted counterparts.

For many N-alkyl carbamates, a primary decomposition route involves the formation of an isocyanate and an alcohol. However, for N,N-dialkylcarbamates that possess a hydrogen atom on the β-carbon of one of the alkyl groups, a common thermal decomposition mechanism is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. researchgate.net In the case of this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-H bonds.

This pathway results in the formation of a secondary amine (propylamine), an alkene (ethylene), and carbon dioxide.

Proposed Thermal Decomposition of this compound:

CH₃CH₂CH₂N(CO)OCH₂CH₃ → CH₃CH₂CH₂NH₂ + CH₂=CH₂ + CO₂

Studies on various metal N,N-dialkylcarbamates have shown that thermal degradation typically occurs at elevated temperatures, often above 200-300 °C, and can proceed in one or multiple steps. researchgate.netmdpi.com The decomposition of homoleptic metal carbamates under inert atmospheres often yields the metal oxide, carbon dioxide, and the corresponding dialkylamine, further supporting the proposed decomposition pathway. researchgate.net In some instances, the formation of alkyl isocyanates and alkenes has also been observed as a competing pathway. researchgate.net

The thermal stability is influenced by the nature of the alkyl groups. For instance, studies on N-alkyl-nitrophenyl carbamates have shown that these compounds are stable until they reach their melting point, after which they decompose to form isocyanates. researchgate.net Research on t-alkyl N-arylcarbamates has indicated that they decompose at lower temperatures than primary or secondary alkyl carbamates, with decomposition rates influenced by the electronic nature of the substituents on the aryl ring. cdnsciencepub.com

The following table presents data on the thermal decomposition of various carbamates to provide a comparative context for the expected stability of this compound.

Compound Decomposition Temperature (°C) Major Decomposition Products Reference
3-iodo-2-propyl-butylcarbamate (IPBC)Starts at ~70-91°CDeiodination and other fragmentation products mdpi.com
N-(benzyl)-N-(tert-butoxycarbonyl)sulfamide~100°CBenzylsulfamide, Carbon dioxide, Gaseous hydrocarbon researchgate.net
t-butyl N-arylcarbamates~177.5°CAmine, Isobutylene, Carbon dioxide cdnsciencepub.com
Zirconium(IV) N,N-diethylcarbamate>300°CZirconium dioxide researchgate.net
Hafnium(IV) N,N-diethylcarbamate>300°CHafnium dioxide researchgate.net

Based on these findings, this compound, being a carbamate with primary and secondary alkyl groups, is expected to have moderate thermal stability, likely decomposing at temperatures above 150-200 °C. The primary decomposition pathway is anticipated to be the elimination reaction yielding propylamine, ethylene (B1197577), and carbon dioxide.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl Propylcarbamate

Quantitative Analytical Methodologies for Ethyl Propylcarbamate

The accurate quantification of this compound, particularly at trace levels in complex mixtures, necessitates the use of highly sensitive and selective analytical techniques. Methodologies based on chromatography coupled with mass spectrometry or specialized detectors are predominant in this field, offering the requisite performance for rigorous analysis.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a powerful and authoritative method for the determination of carbamates like this compound. nih.govd-nb.info This technique combines the high-resolution separation capabilities of a capillary GC column with the specificity and sensitivity of a tandem mass spectrometer, making it ideal for trace analysis. researchgate.netiarc.fr The sample, after appropriate extraction and concentration, is injected into the GC, where the compound is volatilized and separated from other matrix components based on its boiling point and interaction with the column's stationary phase. oiv.int21food.cn Following separation, the analyte enters the mass spectrometer for ionization and detection.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces chemical noise, which is particularly crucial when analyzing complex matrices such as food, beverages, or environmental samples. researchgate.netiarc.fr This improved selectivity and sensitivity allow for reliable quantification at very low concentrations. nih.gov

Table 1: Example GC-MS Parameters for Carbamate (B1207046) Analysis This table is illustrative and parameters would be specifically optimized for this compound.

ParameterSettingSource
GC Column Capillary Fused Silica (B1680970) (e.g., Carbowax 20M type, 30m x 0.25mm, 0.25µm film) oiv.int
Injector Temp 180°C oiv.int
Carrier Gas Helium (~1 mL/min) oiv.int
Injection Mode Splitless oiv.int21food.cn
Oven Program Initial 40°C, ramp 10°C/min to 60°C, then 3°C/min to 150°C 21food.cn
MS Interface Transfer line at 220°C oiv.int21food.cn
Ionization Mode Electron Ionization (EI), 70 eV oiv.intcenam.mx

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Techniques

To achieve the lowest possible detection limits, GC-MS instruments are often operated in specific data acquisition modes rather than scanning the full mass range.

Selected Ion Monitoring (SIM) involves programming the mass spectrometer to detect only a few specific ions characteristic of the analyte's mass spectrum. oiv.int21food.cnresearchgate.net For this compound, this would involve identifying its key fragment ions. By focusing the detector's time on just these ions, the signal-to-noise ratio is dramatically improved, leading to enhanced sensitivity. researchgate.net For instance, in the analysis of the related ethyl carbamate, characteristic ions such as m/z 62, 74, and 89 (molecular ion) are monitored. oiv.intresearchgate.net A similar approach would be developed for this compound, selecting its unique and abundant fragment ions for monitoring.

Multiple Reaction Monitoring (MRM) is a technique exclusive to tandem mass spectrometry (MS/MS) instruments, such as a triple quadrupole mass spectrometer (QQQ). researchgate.netproteomics.com.auproteomics.com.au It offers even greater specificity than SIM. labce.com In MRM, a specific "precursor" or "parent" ion (often the molecular ion) of this compound is selected in the first quadrupole. proteomics.com.aulabce.com This ion is then fragmented in a collision cell, and a specific "product" or "daughter" ion resulting from this fragmentation is selected in the third quadrupole and detected. proteomics.com.aulabce.com This two-stage filtering process (precursor → product) is called an ion transition and is highly specific to the target compound, virtually eliminating matrix interferences and providing excellent sensitivity for trace-level quantification. researchgate.netlabce.comresearchgate.net

For accurate quantification in chromatography, an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. lgcstandards.com

Homologous Internal Standards are compounds that are chemically similar to the analyte but not expected to be present in the sample. lgcstandards.com For this compound, a logical choice would be another alkyl carbamate with a different alkyl chain length, such as propyl carbamate or butyl carbamate. nih.govoiv.int These compounds have similar chemical properties and chromatographic behavior, meaning they are affected similarly by the extraction and analysis process. researchgate.net For example, propyl carbamate is frequently used as an internal standard for the analysis of ethyl carbamate. 21food.cnoiv.int However, minor differences in properties like solubility and volatility can lead to slight inaccuracies. nih.gov

Isotopic Internal Standards , also known as stable isotope-labeled (SIL) internal standards, are considered the gold standard for quantification with mass spectrometry. lgcstandards.comthermofisher.com An isotopic IS for this compound would be a version of the molecule where one or more atoms are replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govlgcstandards.com For example, deuterated ethyl-d5 carbamate is used for ethyl carbamate analysis. oiv.intnih.gov This standard is chemically and physically almost identical to the analyte, ensuring it behaves in the same way during every stage of the analysis. cenam.mxthermofisher.com The mass spectrometer can easily distinguish the analyte from the isotopic IS due to the mass difference, allowing for highly precise and accurate correction for any analyte loss or signal variation. cenam.mx

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that may be thermally unstable or less volatile. s4science.at this compound can be analyzed using reverse-phase (RP) HPLC methods. sielc.comsielc.com In a typical RP-HPLC setup, the compound is separated on a C8 or C18 column using a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. s4science.atsielc.com

This compound, like other simple carbamates, does not possess a native chromophore or fluorophore, making it difficult to detect with standard UV or fluorescence detectors at low concentrations. To overcome this, a pre-column or post-column derivatization step is employed to attach a fluorescent tag to the molecule. researchgate.netwikipedia.org

A common strategy involves hydrolyzing the carbamate to its corresponding amine (in this case, propylamine) followed by reaction with a fluorescent labeling reagent. s4science.at For example, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355) reacts with primary amines to form a highly fluorescent isoindole derivative. s4science.at This derivative can then be detected with high sensitivity by a fluorescence detector. chromatographyonline.com Another derivatizing reagent used for carbamates is 9-xanthydrol, which also creates a fluorescent product suitable for HPLC-FLD (Fluorescence Detection) analysis. d-nb.inforesearchgate.netresearchgate.net This approach significantly lowers the detection limits, enabling the quantification of trace amounts of the carbamate. researchgate.netcapes.gov.br

Table 2: Example HPLC-FLD Derivatization and Detection Parameters This table illustrates a general approach; conditions would be optimized for this compound.

ParameterDescriptionSource
Derivatization Reagent 9-xanthydrol or o-phthalaldehyde (OPA) researchgate.net
Column Reverse-Phase C8 or C18 s4science.atnih.gov
Mobile Phase Water/Methanol or Water/Acetonitrile Gradient s4science.at
Detection Fluorescence Detector researchgate.netchromatographyonline.com
Excitation/Emission (OPA) ~330-340 nm / ~455-465 nm s4science.at
Excitation/Emission (9-xanthydrol derivative) 250 nm / 395 nm (example for a related derivative) nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for analyzing this compound without the need for derivatization. nih.govuma.pt This technique is especially advantageous for analyzing the compound in complex matrices where co-eluting substances could interfere with other detectors. iarc.frege.edu.tr

After separation on an LC column, the eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where the analyte molecules are ionized. nih.gov The subsequent use of MS/MS in the Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of this compound, even at very low concentrations in challenging samples like fortified wines or biological fluids. nih.govuma.ptresearchgate.net The method's accuracy, low detection limits, and simplified sample preparation make it ideally suited for the quantitative analysis of this compound in diverse and complex commodities. nih.gov

Sample Preparation and Extraction Protocols for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for reliable analytical results, aiming to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. For carbamates like this compound, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly utilized methodologies.

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the analysis of related carbamates, LLE has proven to be a robust, albeit solvent-intensive, method.

Methylene (B1212753) chloride is a frequently used extraction solvent for weakly polar compounds like carbamates. nih.gov In a typical procedure, the sample is mixed with the organic solvent, and after vigorous shaking, the phases are allowed to separate. The organic layer, now containing the analyte, is collected for further analysis. To enhance extraction efficiency and promote phase separation, particularly in complex matrices like spirits, a salting-out assisted liquid-liquid extraction (SALLE) approach can be employed. rsc.org This involves adding a salt, such as sodium chloride, to the aqueous phase to decrease the solubility of the analyte and force it into the organic phase. rsc.org More recent developments focus on miniaturized liquid-liquid extraction (mLLE), which significantly reduces solvent consumption while maintaining high recovery rates. wikipedia.orguma.pt For instance, an optimized mLLE method for ethyl carbamate in wine used ethyl acetate (B1210297) as the extraction solvent, demonstrating excellent recovery and precision. uma.pt

Table 1: Comparison of LLE Techniques for Carbamate Analysis

TechniqueDescriptionAdvantagesDisadvantagesCommon Solvents
Conventional LLE Partitioning of the analyte between two immiscible liquid phases in a separatory funnel. epa.govHigh reproducibility, short analysis time. High consumption of organic solvents. Methylene Chloride, Ethyl Acetate. nih.govuma.pt
SALLE LLE where a salt is added to the aqueous phase to reduce analyte solubility. rsc.orgImproved extraction efficiency, compatible with reversed-phase LC. rsc.orgRequires careful optimization of salt concentration.Acetonitrile. rsc.org
mLLE A miniaturized version of LLE using significantly smaller volumes of sample and solvent. uma.ptReduced solvent use, high sensitivity. wikipedia.orguma.ptMay require more precise handling due to small volumes.Ethyl Acetate. uma.pt
DLLME A microextraction technique where an extraction solvent and a disperser solvent are rapidly injected into the sample, forming a cloudy solution that enhances extraction. cefetmg.brFast, high enrichment factors, low solvent use. cefetmg.brCan be affected by matrix components.Chloroform. cefetmg.br

Solid-phase extraction (SPE) is a widely adopted technique that offers a cleaner extract and reduces solvent usage compared to traditional LLE. nih.gov The principle involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

For the analysis of carbamates, SPE is a cornerstone of many official methods. nih.gov Propyl carbamate, a close structural analog to this compound, is often used as an internal standard in the analysis of ethyl carbamate and is extracted using SPE. oiv.intoiv.int A common protocol involves using a disposable SPE column pre-packed with diatomaceous earth. nih.govoiv.intoiv.int The sample, after dilution, is loaded onto the column. The carbamates are then eluted with dichloromethane (B109758). oiv.intoiv.int The resulting eluate is concentrated before analysis, often by gas chromatography. oiv.int Recovery rates for this method are typically high, often in the 90-110% range, demonstrating its efficiency. oiv.int

Solid-phase microextraction (SPME) is a solvent-free alternative that integrates sampling, extraction, and concentration into a single step. nist.govnih.gov In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. researchgate.net While specific applications for this compound are not extensively documented, SPME has been successfully used for other carbamates in various matrices, highlighting its potential as a rapid and environmentally friendly extraction method. nih.govwikipedia.orgiarc.fr

Table 2: Typical Solid-Phase Extraction Protocol for Propyl Carbamate

StepDescription
Column Disposable 50 mL column pre-packed with diatomaceous earth. oiv.intoiv.int
Sample Preparation The sample is diluted with water. Propyl carbamate may be added as an internal standard. oiv.int
Loading The diluted sample is loaded onto the SPE column and allowed to absorb for several minutes. nih.govoiv.int
Elution The analyte is eluted from the column using dichloromethane (e.g., 2 x 80 mL). oiv.int
Concentration The eluate is collected and concentrated using a rotary evaporator or a gentle stream of nitrogen. nih.govoiv.int
Analysis The concentrated extract is analyzed, typically by GC-MS. oiv.int

Liquid-Liquid Extraction (LLE) Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of molecular structure. cerealsgrains.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ismrm.org For this compound (C₆H₁₃NO₂), both ¹H and ¹³C NMR would be essential for unambiguous structural confirmation.

¹H NMR: The spectrum would show distinct signals for each unique proton environment. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The propyl group would show a triplet (for the -CH₃), a sextet (for the central -CH₂-), and a triplet (for the -NCH₂-), though this latter signal might be further complicated by coupling to the N-H proton. The N-H proton itself would likely appear as a broad singlet.

¹³C NMR: The spectrum would display six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the 155-160 ppm range for carbamates. The other five signals would correspond to the carbons of the ethyl and propyl groups.

The precise chemical shifts and coupling constants would provide definitive evidence for the this compound structure. ismrm.org

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃ ~1.2Triplet (t)~14
Ethyl -OCH₂- ~4.1Quartet (q)~61
Propyl -CH₃ ~0.9Triplet (t)~11
Propyl -CH₂- ~1.5Sextet~23
Propyl -NCH₂- ~3.1Quartet/Triplet~43
Amide -NH- BroadSinglet (s)N/A
Carbonyl C=O N/AN/A~157

Note: These are estimated values based on typical ranges for similar functional groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uma.ptmdpi.com These techniques are complementary and provide a molecular "fingerprint". mdpi.com

For this compound, the key vibrational modes would be associated with the carbamate linkage.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected around 1700 cm⁻¹. Another key feature would be the N-H stretching vibration, typically appearing as a sharp peak in the 3300-3500 cm⁻¹ region. Other significant bands would include C-H stretching (2800-3000 cm⁻¹), N-H bending (~1500-1600 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹). The NIST spectral database for the related compound propyl carbamate shows characteristic absorptions that align with these expectations. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com While the C=O stretch would be visible, C-C and C-H vibrations would also produce strong signals. Surface-Enhanced Raman Spectroscopy (SERS) has been used for the highly sensitive detection of related carbamates, suggesting its applicability for trace analysis of this compound. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected FTIR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500
**C-H (sp³) **Stretch2850 - 30002850 - 3000
C=O Stretch~1700 (Strong)~1700 (Weak/Medium)
N-H Bend1500 - 16001500 - 1600
C-O Stretch1200 - 1300Present
C-N Stretch1000 - 1200Present

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. cerealsgrains.org

For this compound (C₆H₁₃NO₂), the calculated exact mass of the molecular ion [M]⁺˙ is 131.09463 u. An HRMS measurement confirming this exact mass would provide strong evidence for its identity.

In addition to molecular confirmation, MS provides structural information through fragmentation analysis. miamioh.eduorgchemboulder.com Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. Common fragmentation pathways for carbamates include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines and related compounds. miamioh.edu For this compound, this could lead to the loss of an ethyl radical from the propyl group, resulting in a significant fragment ion.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the propyl chain could rearrange to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene), leading to the formation of an ion corresponding to ethyl carbamic acid.

Cleavage of the ester group: Loss of the ethoxy radical (-•OCH₂CH₃) or ethylene (B1197577) (via rearrangement) are also plausible fragmentation pathways.

Analysis by techniques like GC-MS allows for the separation of the compound from a mixture before it enters the mass spectrometer, where these fragmentation patterns can be observed. nih.gov The fragmentation pattern for propyl carbamate, for example, is used in official methods to confirm its presence when used as an internal standard. oiv.int

**Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₁₃NO₂) **

Ion FormulaDescriptionCalculated Exact Mass (u)
[C₆H₁₃NO₂]⁺˙ Molecular Ion131.09463
[C₅H₁₀NO₂]⁺ Loss of •CH₃116.07115
[C₄H₈NO₂]⁺ Loss of •C₂H₅102.05550
[C₃H₈NO]⁺ Alpha-cleavage (loss of •C₃H₅O₂)74.06059
[C₂H₆N]⁺ Alpha-cleavage (loss of •C₄H₇O₂)44.04999

Computational Chemistry and Theoretical Investigations of Ethyl Propylcarbamate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement. For ethyl propylcarbamate, these methods can predict its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Geometry optimization of this compound is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-31G*, to find the molecule's lowest energy conformation. nih.gov Such calculations can provide precise bond lengths, bond angles, and dihedral angles.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For carbamates, the electron-withdrawing nature of the carbamate (B1207046) group can influence the LUMO energy, making the carbonyl carbon susceptible to nucleophilic attack. In studies of analogous carbamates, descriptors like the energy of the LUMO (ELUMO) have been shown to correlate with biological activity. nih.govplos.org

A hypothetical DFT calculation for this compound would yield data similar to the following:

Calculated Property Hypothetical Value Significance
HOMO Energy -7.2 eVIndicates electron-donating capability
LUMO Energy -1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.7 eVRelates to chemical stability and reactivity
Dipole Moment 2.5 DQuantifies the polarity of the molecule

This table is generated based on typical values for similar organic molecules and is for illustrative purposes.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge transfer interactions within the molecule. researchgate.net For this compound, this would likely reveal delocalization of the nitrogen lone pair over the carbonyl group, a characteristic feature of the carbamate functional group.

Understanding the mechanisms of chemical reactions, such as the formation or hydrolysis of this compound, requires the characterization of transition states—the high-energy, fleeting structures that exist at the peak of the reaction energy profile. mit.edu Computational methods, particularly DFT, can be used to locate and calculate the energies of these transition states. libretexts.org

For instance, the formation of this compound from propyl isocyanate and ethanol (B145695) could be modeled to identify the transition state of the nucleophilic attack of the ethanol oxygen on the isocyanate carbon. Similarly, the hydrolysis of this compound can be investigated to understand its stability under different pH conditions. These calculations involve mapping the potential energy surface of the reaction and identifying the minimum energy path from reactants to products. rsc.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products. rsc.org The resulting energy barriers (activation energies) are crucial for predicting reaction rates. libretexts.org

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Conformational Analysis and Stereochemical Implications

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. libretexts.org this compound, with its flexible ethyl and propyl chains, can adopt numerous conformations. The relative stability of these conformers is determined by steric and electronic effects, such as gauche interactions and torsional strain.

The key rotatable bonds in this compound are the C-O, C-N, and C-C single bonds. By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy map can be generated. The most stable conformers will be those that minimize steric hindrance, for example, by adopting an anti-periplanar arrangement for the larger alkyl groups.

Dihedral Angle Conformation Relative Energy (kcal/mol)
O=C-O-C trans0
O=C-O-C cis~2-4
C-N-C-C (propyl) anti0
C-N-C-C (propyl) gauche~0.9

This table presents hypothetical relative energies for key conformations based on general principles of conformational analysis and is for illustrative purposes.

From a stereochemical perspective, this compound is an achiral molecule as it does not possess any stereocenters. nih.govncats.io Therefore, it does not have enantiomers or diastereomers, simplifying its conformational analysis as compared to chiral analogs.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Carbamate Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govscirp.org These models are widely used in drug design and materials science.

For carbamate analogs, QSAR studies have been successfully employed to model various biological activities, including acetylcholinesterase (AChE) inhibition and anticonvulsant effects. plos.orgnih.govnih.gov These studies typically involve a series of carbamate compounds for which the biological activity is known. Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Key descriptors found to be important in various carbamate QSAR models include:

Connolly Accessible Area: A measure of the molecule's surface area accessible to a solvent. plos.org

ELUMO: The energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. nih.govplos.org

Hydrogen%: The percentage of hydrogen atoms in the molecule. plos.org

Steric and Electrostatic Fields (from 3D-QSAR): Descriptors that map the steric and electronic properties of the molecule in 3D space. researchgate.net

A hypothetical QSAR equation for a specific activity might take the form: pIC50 = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

By developing such a model for a set of carbamate analogs that includes this compound, one could predict its potential activity and guide the design of new, more potent analogs. nih.govplos.org

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about intermolecular interactions and the properties of materials in the condensed phase (liquids or solids). github.io

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box, often filled with a solvent like water, to study its behavior in solution. Such simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. The polar carbamate group would be expected to form hydrogen bonds with water molecules, while the alkyl chains would interact through weaker van der Waals forces. libretexts.org

Intermolecular Interactions: The nature and strength of interactions between this compound molecules themselves in a pure liquid state. This would involve dipole-dipole interactions due to the polar carbamate group.

Dynamical Properties: Properties like diffusion coefficients and rotational correlation times, which describe how the molecule moves and tumbles in solution.

Simulation Parameter Typical Value/Setting Purpose
Force Field OPLS-AA, CHARMMDescribes the potential energy of the system
Solvent Model TIP3P, SPC/ERepresents water molecules
Ensemble NVT, NPTControls thermodynamic variables (Temperature, Volume, Pressure)
Simulation Time 100 nsDuration of the simulation to ensure adequate sampling

This table outlines a typical setup for a molecular dynamics simulation and is for illustrative purposes.

These simulations are crucial for understanding how this compound behaves in a realistic chemical environment, which is essential for predicting its properties in applications ranging from materials science to biochemistry. nih.govnih.gov

Applications of Ethyl Propylcarbamate in Materials Science and Organic Synthesis

Ethyl (3-(triethoxysilyl)propyl)carbamate as a Crosslinking Agent in Polymer Chemistry

Crosslinking is a chemical process that joins two or more molecules with a covalent bond, a technique widely used to enhance the properties of polymers. korambiotech.com Ethyl (3-(triethoxysilyl)propyl)carbamate functions as an effective crosslinking agent, particularly in polymer systems, due to the reactivity of its triethoxysilyl group. The mechanism involves the hydrolysis of the ethoxy groups in the presence of water, which forms reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo a condensation reaction with other silanol groups, creating stable siloxane (Si-O-Si) bonds. This process forms a robust three-dimensional network, which improves the mechanical and chemical stability of the material. Silane (B1218182) coupling agents (SCAs) like Ethyl (3-(triethoxysilyl)propyl)carbamate are frequently used as crosslinking agents in polymers and as additives in reinforced composites. specificpolymers.com

Hybrid organic-inorganic (hOI) materials are compounds that contain both organic and inorganic components intimately mixed at a sub-micrometer or nanometric scale. frontiersin.org Ethyl (3-(triethoxysilyl)propyl)carbamate is valuable in the production of these materials because of its ability to form stable siloxane bonds. The compound facilitates the creation of a covalently linked network between an organic polymer matrix and an inorganic filler or network.

The process, often referred to as a sol-gel process, involves the hydrolysis and condensation of the silane part of the molecule. specificpolymers.com This creates an inorganic silica-based network within an organic polymer structure, resulting in a hybrid material with properties that can be tailored by combining the advantages of both components. For instance, these hybrids often exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to the parent organic polymer. Research has explored the use of ethyl-bridged hybrid organic/inorganic particles for applications like high-performance liquid chromatography (HPLC), demonstrating improved chemical stability, especially at elevated pH levels. nih.gov

Table 1: Impact of Crosslinking on Material Properties

PropertyEffect of Crosslinking with Ethyl (3-(triethoxysilyl)propyl)carbamateScientific Rationale
Mechanical Stability EnhancedFormation of a rigid 3D siloxane network provides structural reinforcement.
Chemical Stability ImprovedThe stable Si-O-Si bonds are resistant to chemical attack.
Adhesion IncreasedCovalent bonding between organic and inorganic phases improves interfacial strength. specificpolymers.com
Permeability Control Can be modulatedThe density of the crosslinked network can be engineered to control the diffusion of substances through the material. rsc.org

In the formulation of adhesives, sealants, and coatings, Ethyl (3-(triethoxysilyl)propyl)carbamate serves as a crucial adhesion promoter and crosslinking agent. specificpolymers.com Adhesives and sealants rely on their ability to wet and make intimate contact with the surfaces they are applied to, known as adherends. cvut.cz The strength and durability of the bond often depend on the chemical interactions at the interface between the adhesive/sealant and the substrate. cvut.cz

Formulation of Hybrid Organic-Inorganic Materials

Surface Modification and Functionalization using Ethyl Propylcarbamate Derivatives

The modification of surfaces with specific molecules is a key strategy for tuning the properties of substrates for various applications. specificpolymers.com Organosilanes are extensively used to create organic monolayers on silica (B1680970) and other oxide surfaces. mpg.de Derivatives of this compound, specifically silane-functionalized versions like Ethyl (3-(triethoxysilyl)propyl)carbamate, are highly effective for surface modification.

The process of "silanization" involves grafting the silane molecule onto a substrate. mpg.de The alkoxysilane groups hydrolyze and then form covalent siloxane linkages with surfaces that possess silanol (Si-OH) groups, such as silica, or with metal oxides. specificpolymers.com This chemisorption results in a stable, functionalized surface. mpg.de Once anchored, the ethyl carbamate (B1207046) portion of the molecule presents a new organic functionality on the substrate's surface. This modified surface can exhibit different properties, such as altered wettability, or it can be used for the further attachment of other molecules, making it a versatile platform for creating functional materials.

Role as a Synthetic Intermediate in Fine Chemical Production

Fine chemicals are pure, single chemical substances produced in limited quantities through complex, multi-step processes to meet precise specifications. Ethyl (3-(triethoxysilyl)propyl)carbamate and related compounds serve as important synthetic intermediates in the production of a variety of fine chemicals and specialized materials. wikipedia.orgnih.gov An intermediate is a substance produced during a chemical process that is then used to create the final product. usitc.gov

Ethyl (3-(triethoxysilyl)propyl)carbamate functions as a precursor in the synthesis of advanced polymer components. specificpolymers.com As a polymerizable silane coupling agent (SCA), it can be incorporated into more complex polymer structures. specificpolymers.com For example, research in polymer chemistry has shown the design of novel reducible silica monomers based on a carbamate structure for creating crosslinked hybrid nanocarriers for drug delivery. rsc.org In such applications, the carbamate-containing silane is first incorporated into a polymer chain, which is then crosslinked through the silane groups to form stable nanostructures. rsc.org This demonstrates its role as a building block for creating functional polymers with precisely engineered properties.

Derivatization is the process of chemically modifying a compound to produce a new one with properties suitable for a specific application or analysis. research-solution.com Ethyl (3-(triethoxysilyl)propyl)carbamate is used as a reagent to derivatize, or functionalize, other materials. By reacting it with other molecules, the (3-(triethoxysilyl)propyl)carbamate moiety can be attached, imparting the dual functionality of the silane and the carbamate to the target material. This allows for the creation of functionalized materials designed for specific purposes, such as biocompatible coatings or materials with enhanced binding capabilities for subsequent synthetic steps. The choice of a derivatization reagent is critical, as it should react efficiently without causing unwanted structural changes to the target compound. research-solution.comgreyhoundchrom.com

Precursor in the Synthesis of Advanced Polymer Components

Exploration in Bio-Inspired Materials and Biocompatible Coatings (based on related carbamates)

While specific research on this compound in bio-inspired materials and biocompatible coatings is not extensively documented in publicly available literature, the broader class of carbamate-containing polymers, particularly polyurethanes, serves as a significant precedent for such applications. The versatile chemistry of the carbamate group is central to the development of advanced materials that mimic biological systems and exhibit excellent compatibility with living tissues. tandfonline.commdpi.comsynthesia.comresearchgate.net

Bio-inspired materials science focuses on emulating the design principles found in nature to create novel materials with enhanced performance. nthu.edu.tw Nature utilizes a limited set of building blocks to construct materials with remarkable properties like strength, flexibility, and self-healing. In this context, carbamate-based polymers, such as polyurethanes, are highly valued for their tunable mechanical properties, biocompatibility, and biodegradability. tandfonline.comresearchgate.net These characteristics make them prime candidates for creating coatings for medical devices that can improve their function and integration within the body. hydromer.comref.ac.uk

Biocompatible coatings are crucial for the success of implanted medical devices, as they form the interface between the synthetic material and the biological environment. ref.ac.ukmdpi.com An ideal coating should prevent adverse reactions such as inflammation, blood clotting (thrombosis), and rejection by the foreign body. hydromer.comref.ac.uk Polyurethane coatings have demonstrated significant success in this area due to their ability to form smooth, durable, and hemocompatible surfaces. synthesia.comresearchgate.net Their applications are widespread, ranging from coatings for pacemakers and vascular grafts to wound dressings and breast implants. tandfonline.commdpi.comsynthesia.com

The adaptability of polyurethanes stems from the ability to modify their constituent diisocyanates and polyols, which react to form the characteristic carbamate linkages. tandfonline.com This allows for precise control over the final properties of the material, tailoring it for specific biomedical applications. For instance, waterborne polyurethanes have been developed to enhance biocompatibility and biodegradability. researchgate.net

A closely related compound, ethyl (3-(triethoxysilyl)propyl)carbamate, exemplifies the potential for functionalized carbamates in this field. Its structure combines a carbamate group with a triethoxysilyl moiety, which allows it to form stable bonds with surfaces and biological tissues. This dual functionality makes it valuable for developing biocompatible coatings and drug delivery systems.

The exploration of carbamates in bio-inspired materials extends to creating surfaces that can actively promote tissue growth or control cellular adhesion. mdpi.com By mimicking the surface chemistry of natural tissues, these coatings can encourage the body to accept an implant as its own, leading to better healing and long-term device performance. thermalspray.com The development of such "smart" materials, which can respond to their environment, is a key goal of bio-inspired materials research. mdpi.com

Table 1: Applications of Carbamate-Based (Polyurethane) Coatings in Medical Devices

Application AreaSpecific ExamplesDesired Properties
Cardiovascular Devices Stents, catheters, pacemaker lead coatings, artificial heart components. tandfonline.commdpi.comsynthesia.comHemocompatibility, flexibility, durability, thromboresistance. synthesia.comhydromer.com
Surgical and Wound Care Surgical dressings, pressure-sensitive adhesives, tissue adhesives. tandfonline.comsynthesia.comBiocompatibility, moisture control, flexibility, promotion of healing. researchgate.net
Implants Breast implant coatings, orthopedic implant coatings. mdpi.comsynthesia.comBiocompatibility, durability, controlled tissue integration. thermalspray.com
Drug Delivery Drug-eluting stents, localized drug release systems. tandfonline.comresearchgate.netControlled release kinetics, biocompatibility. ref.ac.uk
Tissue Engineering Scaffolds for nerve generation and cardiac patches. tandfonline.comBiodegradability, promotion of cell growth and differentiation. mdpi.com

Table 2: Research Findings on Biocompatibility of Polyurethane Coatings

Study FocusCell Line / ModelKey Findings
Cytotoxicity of Polyurethane Coatings FibroblastsViability of >98% after 48 hours of incubation, indicating no cytotoxic effect.
Thermoplastic Polyurethane Biocompatibility HaCaT and NIH3T3 cellsCell viability exceeded 90% after 24 and 48 hours of contact.
Polyurethane Catheter Material HUVEC (Human Umbilical Vein Endothelial Cells)No cytotoxic effects were observed after 72 hours of exposure.
Surface Modified Polyurethane A549 cellsOxygen plasma modification increased hydrophilicity and altered cell morphology without affecting viability, suggesting enhanced biocompatibility. nih.gov

Environmental Chemistry and Degradation Pathways of Ethyl Propylcarbamate

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves the degradation of a chemical through non-biological pathways. For ethyl propylcarbamate, the key abiotic processes are photochemical reactions in the atmosphere and hydrolysis in aquatic systems. These processes are influenced by environmental conditions such as sunlight intensity, temperature, and pH.

Once released into the atmosphere, organic compounds like this compound are subject to photochemical degradation. oecd.org The most significant pathway for this degradation in the troposphere is the reaction with photochemically-produced hydroxyl radicals (•OH). oecd.orgsci-hub.se While specific experimental data for this compound is limited, information on the closely related propyl carbamate (B1207046) provides valuable insight.

Vapor-phase propyl carbamate is degraded in the atmosphere by reacting with these hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction is 9.5 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov Based on this rate, the atmospheric half-life for propyl carbamate is estimated to be approximately 1.7 days, assuming a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This suggests that photochemical oxidation is a significant removal mechanism for simple alkyl carbamates in the atmosphere. nih.govpops.int

Table 1: Estimated Atmospheric Degradation of Propyl Carbamate

Parameter Value Reference
Reaction Type Reaction with •OH radicals nih.gov
Rate Constant (25°C) 9.5 x 10⁻¹² cm³/molecule-sec nih.gov
Atmospheric Half-Life ~1.7 days nih.gov

Hydrolysis is a primary abiotic degradation pathway for many chemicals in water. mdpi.com However, purely aliphatic carbamates, such as propyl carbamate, are generally expected to be resistant to hydrolysis under typical environmental conditions. nih.gov The chemical behavior of propyl carbamate is influenced by its carbamate group (-NHCOO-), which can undergo hydrolysis under acidic or basic conditions. vulcanchem.com

For propyl carbamate, the hydrolysis half-life has been estimated at 3,300 years at a neutral pH of 7 and 330 years at a pH of 8. nih.gov This indicates a high degree of stability and persistence in aquatic environments. nih.gov The stability of the carbamate bond contributes to this slow rate of hydrolysis compared to other esters. This resistance to hydrolysis means that this compound, if it enters aquatic systems, is unlikely to be removed quickly by this abiotic process alone. nih.gov

Table 2: Estimated Hydrolytic Half-Life of Propyl Carbamate

pH Half-Life (at 25°C) Reference
7 3,300 years nih.gov
8 330 years nih.gov

Photochemical Degradation through Reaction with Atmospheric Radicals

Biotic Degradation Mechanisms and Microbial Detoxification

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. imrpress.com This is often the most significant pathway for the removal of organic pollutants from soil and water. researchgate.netijcmas.com

The rate of biodegradation is influenced by various factors, including the chemical structure of the compound, microbial population, and environmental conditions like soil moisture and temperature. imrpress.commdpi.com Studies on propyl carbamate suggest it may be resistant to biodegradation in both soil and water. nih.gov In one study, propyl carbamate at a concentration of 100 ppm showed no degradation after a three-day incubation period in water samples from the Mino River and Akashi Beach in Japan. nih.gov This resistance suggests that microbial communities in these environments may lack the necessary enzymes to readily break down the compound. The high mobility of propyl carbamate in soil, indicated by an estimated Koc of 37, means it is less likely to adsorb to soil particles and may leach into groundwater before significant degradation can occur. nih.gov

The enzymatic breakdown of the carbamate group is a key mechanism for the detoxification of carbamate-containing compounds. nih.gov While specific research on the enzymatic biotransformation of this compound is not available, studies on the closely related ethyl carbamate provide a model for how the carbamate moiety is metabolized.

Microorganisms have been identified that can degrade ethyl carbamate. researchgate.netnih.gov For instance, Lysinibacillus sphaericus MT33 has been shown to produce urethanase, an enzyme that can degrade ethyl carbamate. nih.govscience.gov Urethanase (ethyl carbamate hydrolase) catalyzes the hydrolysis of ethyl carbamate into ethanol (B145695), ammonia (B1221849), and carbon dioxide. mdpi.com This enzymatic process is a critical detoxification pathway, as it breaks the stable carbamate ester bond. researchgate.netresearchgate.net Other enzymes, such as urease, can degrade urea (B33335), a common precursor to ethyl carbamate formation in fermented products. nih.govscience.gov The ability of certain microorganisms, like Candida ethanolica, to use ethyl carbamate as a sole carbon source further points to specific enzymatic pathways for its degradation. mdpi.com This suggests that while some environments may show resistance to degradation, specific microbial strains possess the enzymatic capability to biotransform the carbamate structure. mdpi.comresearchgate.net

Biodegradation Rates in Soil and Water Ecosystems

Identification and Characterization of Environmental Degradation Products

The degradation of this compound, through either abiotic or biotic pathways, results in the formation of simpler, and often less toxic, compounds. Based on the fundamental chemistry of carbamate esters, the primary degradation products can be inferred.

Hydrolysis of the ester linkage in this compound would be the principal transformation. vulcanchem.com This reaction would cleave the molecule into its constituent parts: propanol, ethanol, and carbamic acid. Carbamic acid is unstable and readily decomposes to form ammonia and carbon dioxide. Photochemical degradation in the atmosphere would likely proceed through oxidation of the alkyl chains, but would ultimately also lead to the breakdown of the carbamate structure.

Enzymatic degradation, as seen with ethyl carbamate hydrolase, directly targets the carbamate bond, yielding ethanol, ammonia, and carbon dioxide. mdpi.com Therefore, the expected primary environmental degradation products from the complete breakdown of the this compound molecule are propanol, ethanol, ammonia, and carbon dioxide. Studies on the degradation of other complex carbamates have identified products resulting from processes like dealkylation and hydroxylation, suggesting that intermediate products could also be formed depending on the specific degradation pathway. nih.gov

Table 3: Likely Environmental Degradation Products of this compound

Degradation Pathway Likely Products
Hydrolysis Propanol, Ethanol, Ammonia, Carbon Dioxide
Photochemical Degradation Propanol, Ethanol, Ammonia, Carbon Dioxide, Oxidized intermediates
Enzymatic Biotransformation Propanol, Ethanol, Ammonia, Carbon Dioxide

Analytical Techniques for Degradate Profiling (e.g., LC-QTOF-MS)

To understand the environmental impact of this compound, it is crucial to identify its degradation products (degradates). Advanced analytical techniques are necessary for this purpose, as many degradates may be unknown and present at low concentrations in complex environmental matrices like soil or water.

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for this type of analysis. nih.gov It combines the separation capabilities of liquid chromatography with the high-resolution and high-mass-accuracy detection of a QTOF mass spectrometer. This combination is ideal for nontarget screening, where the goal is to identify all detectable substances in a sample rather than just a pre-defined list of targets. nih.gov

The process for degradate profiling using LC-QTOF-MS typically involves the following steps:

Sample Preparation: Extraction of this compound and its degradates from the environmental matrix (e.g., water, soil) using techniques like solid-phase extraction (SPE). 21food.cn

Chromatographic Separation: The extract is injected into an LC system, often using a reverse-phase column (like a C18 column), to separate the parent compound from its various degradates based on their physicochemical properties. nih.gov

Mass Spectrometry Detection (QTOF): As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The QTOF analyzer measures the mass-to-charge ratio (m/z) of the ions with very high accuracy. This allows for the determination of the elemental formula of the parent compound and its degradates.

Tandem Mass Spectrometry (MS/MS): To elucidate the structure of potential degradates, tandem mass spectrometry (MS/MS) is performed. In this step, a specific ion (a "precursor ion") is selected, fragmented, and the resulting "product ions" are analyzed. nih.gov The fragmentation pattern provides clues to the molecule's structure.

Data Analysis: Sophisticated software is used to compare the high-resolution mass data and fragmentation patterns against chemical databases to tentatively identify the degradates. Confirmation is then typically done by comparing the results with an authentic reference standard. nih.gov

Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradates. oiv.intrsc.org However, GC analysis of carbamates can be challenging due to their thermal instability, often requiring derivatization to convert them into more stable compounds before analysis. rsc.org

Table 2: Illustrative LC-QTOF-MS Parameters for Carbamate Degradate Analysis

Parameter Typical Setting Purpose
LC Column C18 reversed-phase Separation of polar and non-polar compounds
Mobile Phase Water/Acetonitrile (B52724) or Methanol gradient with formic acid Elution of analytes from the LC column
Ionization Mode Electrospray Ionization (ESI), Positive Mode Creation of charged ions for MS detection
MS Acquisition Mode Full Scan (TOF-MS) Detection of all ions within a mass range for nontarget screening
MS/MS Acquisition Data-Dependent Acquisition (DDA) or EPI Automatic selection and fragmentation of abundant ions for structural elucidation nih.gov
Mass Resolution > 20,000 FWHM High resolution enables accurate mass measurement and formula determination
Mass Accuracy < 5 ppm High accuracy reduces the number of possible elemental formulas for an unknown peak

Environmental Monitoring and Risk Assessment Methodologies

Environmental monitoring for this compound would involve systematically sampling environmental compartments (water, soil, air, sediment) to determine its presence, concentration, and distribution. encyclopedia.pub A risk assessment would then evaluate the potential for adverse effects on human health and the ecosystem. industrialchemicals.gov.au While specific methodologies for this compound have not been established, a general framework based on procedures for other chemical contaminants, particularly carbamate pesticides, would be applied. canada.caepa.gov

Environmental Monitoring: A monitoring program would be designed based on the substance's potential sources, use patterns, and its expected environmental fate and transport. industrialchemicals.gov.au

Sampling Strategy: Sampling sites would be selected based on risk, such as areas of industrial discharge, agricultural runoff (if used in such applications), or waste disposal sites. oiv.int The frequency and duration of monitoring would depend on the substance's expected persistence. oiv.int

Analytical Methods: Sensitive and selective analytical methods, such as LC-MS/MS or GC-MS, would be used for quantification. 21food.cnbohrium.com These methods can detect carbamates at very low levels (parts per billion or trillion). waters.com For example, the AOAC Official Method 994.07 uses GC-MS to determine ethyl carbamate in various beverages, using n-propyl carbamate as an internal standard. 21food.cn

Quality Assurance: The program must include rigorous quality control, such as the use of blanks, spikes, and certified reference materials to ensure the data are reliable and reproducible.

Risk Assessment: Risk assessment is a multi-step process to estimate the nature and probability of adverse health or environmental effects. researchgate.net

Hazard Identification: This step determines if the chemical can cause adverse effects. For this compound, this would involve reviewing toxicological data. In the absence of specific data, information from structurally similar carbamates would be used as a surrogate. who.int For instance, many N-methyl carbamates are known to inhibit the cholinesterase enzyme, and ethyl carbamate is classified as a probable human carcinogen (Group 2A). industrialchemicals.gov.auca.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. who.int This would be necessary to establish a safe level of exposure, such as a Predicted No-Effect Concentration (PNEC) for ecological receptors or a Tolerable Daily Intake (TDI) for humans. canada.ca

Exposure Assessment: This step estimates the extent of exposure of human populations and ecosystems to the chemical. canada.ca It involves measuring or modeling concentrations in relevant media (air, water, food) and determining intake rates.

Risk Characterization: The final step integrates the information from the previous steps to estimate the probability of adverse effects occurring in the target populations. canada.ca This is often done by comparing the estimated exposure to the safe levels determined in the dose-response assessment (e.g., by calculating a Hazard Quotient or Margin of Exposure). researchgate.net

Table 3: Components of a Risk Assessment Framework for this compound

Assessment Component Key Questions and Activities Relevant Analogs/Data Sources
Hazard Identification Is the compound genotoxic, carcinogenic, neurotoxic? Toxicity data for ethyl carbamate, propyl carbamate, and other carbamate pesticides. who.intindustrialchemicals.gov.au
Dose-Response What is the No-Observed-Adverse-Effect Level (NOAEL)? What is the PNEC for aquatic life? Ecotoxicity data for fish, invertebrates, and algae. canada.ca Mammalian toxicology studies.
Exposure Assessment What are the main sources and pathways of exposure (e.g., water, food)? What are the concentrations in the environment? Environmental monitoring data. Modeling based on LogP and vapor pressure. cas.org
Risk Characterization Does the environmental concentration exceed the PNEC? Does human exposure exceed the TDI? Comparison of exposure estimates with toxicity thresholds. researchgate.net

Future Research Directions and Emerging Perspectives for Ethyl Propylcarbamate

Development of Sustainable and Green Synthetic Routes for Ethyl Propylcarbamate

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic processes for carbamates. longdom.orgmdpi.com Future research on this compound synthesis will likely focus on the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. longdom.org

Key areas of investigation include:

Alternative Reagents: A significant green approach involves synthesizing carbamates from carbon dioxide (CO2), amines, and alcohols, providing a halogen-free route that utilizes a cheap and abundant C1 source. rsc.org Research could adapt this methodology for the synthesis of this compound from ethylamine (B1201723), propanol, and CO2. Another sustainable carbonyl source that could be explored is urea (B33335), which has been used with indium triflate catalysts to produce primary carbamates from various alcohols. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems: Efforts are being made to move away from toxic and volatile organic solvents. sciforum.net "Grindstone chemistry," a solvent-free method where solid reactants are ground together, offers a high-yield alternative. sciforum.net The use of green solvents such as water, supercritical CO2, or deep eutectic solvents (DESs) is another promising avenue. longdom.orgresearchgate.net DESs, in particular, have shown high efficiency as both solvent and catalyst systems for carbamate (B1207046) synthesis from carbonates. researchgate.net

Energy Efficiency: The adoption of microwave and ultrasound activation can accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. longdom.org

Investigation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to modern chemical synthesis, and the development of novel catalysts for this compound production is a critical research frontier. The goal is to identify systems that offer high yields, excellent selectivity, and mild reaction conditions.

Future research should explore a diverse range of catalytic systems that have shown promise in other carbamate syntheses:

Heteropolyacids (HPAs): Preyssler-type HPAs have been successfully used for the solvent-free synthesis of primary carbamates at room temperature. sciforum.net Their strong acidity and unique structure make them effective catalysts for the reaction between an alcohol (like propanol) and a cyanate (B1221674) source. sciforum.net

Lewis Acids: Various Lewis acids have been investigated for three-component synthesis of β-carbamate ketones. While catalysts like ZrCl4 and HfCl4 showed some activity, Hafnium triflate (Hf(OTf)4) proved to be particularly effective, requiring only a small catalyst loading under solvent-free conditions. mdpi.com The applicability of Hf(OTf)4 and other triflates, such as ytterbium triflate, for the direct synthesis of this compound warrants investigation. mdpi.comresearchgate.net

Functionalized Ionic Liquids: Ionic liquids with acidic functionalities (e.g., -SO3H) have demonstrated high activity and selectivity in the synthesis of carbamates from amines and dimethyl carbonate. researchgate.net A key advantage is their potential for easy separation and reusability, aligning with green chemistry principles. researchgate.net

Metal Oxides and Nanocatalysts: Metal oxides, such as lead dioxide or iron-chrome catalysts, have been employed for carbamate synthesis. researchgate.netresearchgate.net Furthermore, the development of multifunctional nanocatalysts, which combine different catalytic sites (e.g., acidic, basic, oxidizing) on a single support, could enable tandem reactions, potentially streamlining the synthesis of complex carbamate derivatives from simple precursors like alcohols. nih.gov

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalyst TypeExamplesKey AdvantagesPotential Application for this compoundRelevant Findings
Heteropolyacids Preyssler (H14[NaP5W30O110]), Wells-DawsonHigh efficiency under solvent-free, room temperature conditions; easy work-up. sciforum.netDirect carbamoylation of n-propanol using a cyanate source.Effective for converting alcohols to primary carbamates in green conditions. sciforum.net
Lewis Acids Hf(OTf)4, Yb(OTf)3, Bi(OTf)3High activity at low catalyst loadings; solvent-free conditions. mdpi.comresearchgate.netThree-component reaction of an aldehyde, ketone, and ethylamine/propylamine (B44156) carbamate precursor.Hf(OTf)4 provides excellent yields (75-91%) for β-carbamate ketones in 2-4 hours. mdpi.com
Acidic Ionic Liquids -SO3H functionalized ILsReadily separable and reusable; high conversion and selectivity. researchgate.netCarbamoylation of ethylamine or propylamine with dimethyl carbonate.Found to be the most active among various ionic liquids for carbamate synthesis. researchgate.net
Metal Oxides PbO2, Fe2O3Effective for reactions with dialkyl carbonates. researchgate.netresearchgate.netSynthesis from ethylamine/propylamine and dimethyl carbonate.Lead dioxide showed 100% conversion and 93% yield for a dicarbamate at 463K. researchgate.net
Multifunctional Catalysts γ-Fe2O3-Im-Py-VOCombines multiple catalytic functions for tandem reactions. nih.govOne-pot synthesis from alcohols, streamlining multi-step processes.Enables tandem oxidation-condensation-cyclization reactions. nih.gov

Advanced Computational Design of this compound Analogs with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. Applying these techniques to this compound can facilitate the rational design of analogs with specific, enhanced properties for various applications.

Future research directions in this area include:

Structure-Activity Relationship (SAR) Studies: By creating a computational model of a target receptor or enzyme, researchers can simulate how different this compound analogs bind. This was demonstrated in the design of P2Y14 receptor antagonists, where molecular dynamics (MD) simulations guided the selection of candidates based on ligand-protein complementarity and interaction persistence. unife.it A similar approach could identify modifications to the ethyl or propyl chains of this compound to enhance biological activity.

Pharmacophore-Based Design: As seen in the development of D3 receptor antagonists, a flexible scaffold can be combined with a known pharmacophore to achieve high binding affinity and selectivity. nih.gov Computational studies can help design new this compound-based molecules that interact with secondary binding sites on a target protein, improving potency. nih.gov

Prediction of Physicochemical and Toxicological Properties: Before synthesis, computational tools can predict key properties of designed analogs, such as solubility, stability, and potential toxicity. This allows for the early-stage filtering of unpromising candidates, saving time and resources. unimi.it For instance, bioisosteric replacement, such as substituting a carboxylate group with a tetrazole, can be explored virtually to predict effects on bioavailability and solubility. unife.it

The integration of computational design pipelines can significantly streamline the development of novel this compound analogs for targeted applications in medicine and materials science. unife.itnih.gov

Exploration of this compound in Cutting-Edge Material Technologies

The carbamate functional group is valuable in polymer and materials science. Research into incorporating this compound or its derivatives into advanced materials is a promising field of study.

Emerging applications could include:

Hybrid Organic-Inorganic Materials: A derivative, Ethyl (3-(triethoxysilyl)propyl)carbamate, is used in materials science due to its dual functionality. The triethoxysilyl group allows for hydrolysis and condensation to form stable siloxane bonds, while the carbamate group can participate in other interactions. This makes it a valuable component for creating hybrid materials used in coatings, adhesives, and sealants. Exploring analogous structures derived from this compound could lead to new materials with tailored properties.

Functional Polymers: Carbamate functional groups can be incorporated into polymers, such as acrylics, through a transcarbamoylation reaction. google.com This process involves reacting a hydroxyl-functional polymer with a lower alkyl carbamate (like ethyl or propyl carbamate) to impart new properties. google.com Such carbamate-functional polymers are key components in modern coatings and resins. Future work could focus on the direct polymerization of monomers derived from this compound to create novel polymers with unique thermal or mechanical characteristics.

pH-Sensitive Materials: The carbamate linkage can be engineered into polymers that respond to changes in pH. An example is (Triethoxysilyl)propylcarbamate ethyl acrylate, which suggests a role for such structures in creating smart materials for applications like controlled-release systems. specificpolymers.com

Comprehensive Environmental Fate Modeling and Remediation Strategies for Carbamate Contaminants

As with many synthetic compounds, understanding the environmental impact of this compound is crucial. Future research must focus on predicting its behavior in the environment and developing effective cleanup strategies.

Key research areas include:

Environmental Fate Modeling: The environmental fate of a chemical describes its movement and transformation in air, water, and soil. researchgate.net Computational models are essential for predicting this behavior. researchgate.net The COSMO-RS model, for example, has been used to screen ionic liquids by calculating parameters like the octanol-water partition coefficient (Kow), which helps assess bioaccumulation potential. academicjournals.org A similar approach for this compound would provide critical data for risk assessment. academicjournals.org Based on data for propyl carbamate, it is expected to exist mainly as a vapor in the atmosphere and be degraded by hydroxyl radicals, with an estimated half-life of about 1.7 days. nih.gov

Bioremediation: This strategy uses microorganisms like bacteria and fungi to break down contaminants. researchgate.net Various microbial species are capable of degrading carbamates in soil and water. researchgate.net Research has shown that enhancing natural biodegradation through land-farming and the addition of organic matter can be very successful for remediating soil contaminated with carbamate insecticides. fao.org Future work should focus on isolating and engineering specific microbial strains or enzymes that are highly efficient at degrading this compound. researchgate.net

Chemical Remediation: Chemical processes can also be used for decontamination. Carbamate pesticides can be degraded by hydrolysis under alkaline conditions. epa.gov This method could be applied in a treatment train, where multiple technologies are used in sequence to achieve cleanup goals at a contaminated site. epa.gov However, it is important to ensure complete hydrolysis to avoid producing byproducts that may be more toxic than the original contaminant. epa.gov

Table 2: Potential Remediation Strategies for Carbamate Contaminants

Remediation StrategyDescriptionMechanism/Key ProcessAdvantages
Bioremediation Use of living organisms (bacteria, fungi) to degrade contaminants. researchgate.netMicrobial enzymes metabolize the carbamate structure. nih.govEco-friendly; can be performed in-situ, minimizing soil disturbance. nih.gov
Phytoremediation Use of plants and their associated microbes to clean up soil and water. researchgate.netPlants can take up, transform, or stimulate microbial degradation in the root zone (rhizoremediation). researchgate.netCost-effective; aesthetically pleasing.
Enzymatic Bioremediation Application of isolated enzymes to detoxify contaminants. researchgate.netSpecific enzymes (e.g., carbamate hydrolases) break down the target molecule.Faster action compared to whole-cell bioremediation; high specificity. researchgate.net
Chemical Hydrolysis Degradation of carbamates using chemical reagents.Alkaline hydrolysis breaks the ester linkage in the carbamate. epa.govRelatively rapid process for certain carbamates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl propylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl propylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.